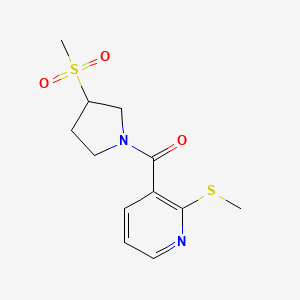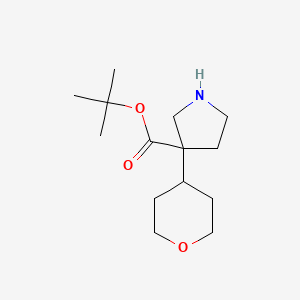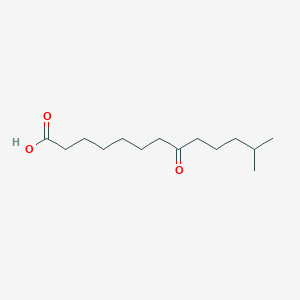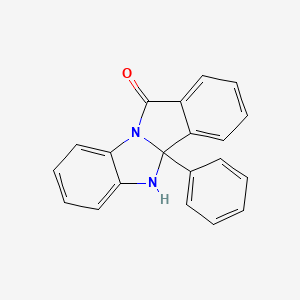
2-(4-chlorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-chlorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acetamide" is a chemical entity that can be associated with various research areas, including medicinal chemistry and pharmacology. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of acetamide linkages and the introduction of various substituents to the aromatic rings or the pyrimidine moiety. For instance, the synthesis of opioid kappa agonists described in paper and involves the use of chiral amino acids and various alkyl and aryl substituents. Similarly, the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate for anticancer drugs, is achieved through cyclization and chlorination processes . These methods could potentially be adapted for the synthesis of "2-(4-chlorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by intramolecular and intermolecular hydrogen bonding, as seen in the crystallographic analysis of 2-chloro-N-(2,4-dinitrophenyl) acetamide and 2-chloro-N-(2,4-dimethylphenyl)acetamide . These hydrogen bonds can influence the conformation and stability of the molecule. The presence of substituents such as chlorine can also affect the geometry of the molecule, as indicated by the non-planar structure observed in a related compound .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including those influenced by their substituents. For example, the presence of a pyrimidine ring, as in the compound of interest, could be involved in nucleophilic substitution reactions or could interact with biological targets through hydrogen bonding . The reactivity of such compounds can be further explored through computational methods and in vitro studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For instance, the vibrational spectroscopic signatures of these compounds can be studied using Raman and Fourier transform infrared spectroscopy . The solvatochromic effects observed in 2-chloro-N-(2,4-dinitrophenyl) acetamide suggest that the compound of interest may also exhibit similar behavior in different solvents. Additionally, the pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, can be predicted using in silico methods .
Case Studies
While the provided papers do not include case studies on the exact compound, they do offer insights into the therapeutic applications of similar compounds. For example, an anilidoquinoline derivative has shown therapeutic efficacy in treating Japanese encephalitis , and various acetamide derivatives have been evaluated for their opioid kappa agonist properties . These studies highlight the potential medicinal applications of acetamide derivatives, which could extend to "2-(4-chlorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acetamide."
Applications De Recherche Scientifique
Chlorophenols and Environmental Impact
Chlorophenols, including compounds structurally related to 2-(4-chlorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acetamide, are known for their environmental persistence and potential toxic effects. For instance, chlorophenols (CPs) are widespread contaminants arising mainly from agricultural and industrial sources. They are not readily degraded in the environment and can accumulate in organisms, leading to various toxic effects. Studies have shown that CPs can induce oxidative stress, disrupt endocrine functions, and affect immune responses in aquatic organisms, highlighting the ecological implications of chlorophenols and related compounds (Ge et al., 2017).
Acetamide Derivatives and Biological Effects
Research on acetamide and its derivatives, including formamide and their mono- and dimethyl derivatives, has been updated to understand their biological consequences further. These studies are essential for comprehending the biological responses to exposure and the commercial importance of these chemicals. The biological effects vary among these chemicals, reflecting their biological and usage profiles (Kennedy, 2001).
Anesthetic Applications and Pharmacokinetics
Another area of research related to similar compounds involves the pharmacokinetics and pharmacodynamics of anesthetic agents, such as ketamine, which shares functional groups with the compound . Studies on ketamine, for example, explore its anesthetic and analgesic properties, metabolic pathways, and potential neuroprotective properties, offering insights into the medical applications and safety profiles of related chemical compounds (Peltoniemi et al., 2016).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10-6-13(18-9-17-10)8-16-14(19)7-11-2-4-12(15)5-3-11/h2-6,9H,7-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKZBMGUBIIPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B2543103.png)


![methyl 2-{[(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2543109.png)
![6-(((4-Chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole](/img/structure/B2543110.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2543111.png)

![(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B2543114.png)
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2543115.png)




![[4-[(Z)-2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2543125.png)